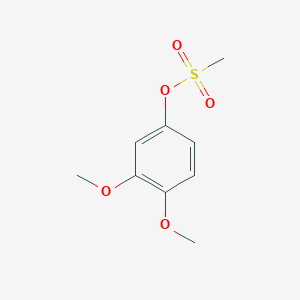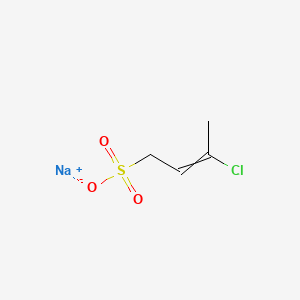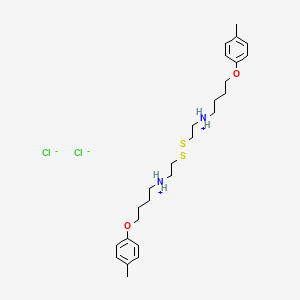
N,N'-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a disulfide linkage and p-tolyloxybutylamine groups, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride typically involves the reaction of p-tolyloxybutylamine with dithiodiethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include p-tolyloxybutylamine, dithiodiethylene, and hydrochloric acid. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The disulfide linkage in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, forming thiols.
Substitution: The p-tolyloxybutylamine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride involves its interaction with various molecular targets. The disulfide linkage in the compound can undergo redox reactions, influencing cellular redox states and signaling pathways. The p-tolyloxybutylamine groups can interact with proteins and other biomolecules, potentially modulating their activity.
類似化合物との比較
Similar Compounds
N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride: A compound with similar redox properties but different structural features.
N,N-Dimethyl-p-phenylenediamine dihydrochloride: Another related compound with distinct chemical behavior.
Uniqueness
N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride is unique due to its disulfide linkage and p-tolyloxybutylamine groups, which confer specific chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biomolecules makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
38920-76-2 |
|---|---|
分子式 |
C26H42Cl2N2O2S2 |
分子量 |
549.7 g/mol |
IUPAC名 |
4-(4-methylphenoxy)butyl-[2-[2-[4-(4-methylphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C26H40N2O2S2.2ClH/c1-23-7-11-25(12-8-23)29-19-5-3-15-27-17-21-31-32-22-18-28-16-4-6-20-30-26-13-9-24(2)10-14-26;;/h7-14,27-28H,3-6,15-22H2,1-2H3;2*1H |
InChIキー |
DMRHWOYWGUPEKM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OCCCC[NH2+]CCSSCC[NH2+]CCCCOC2=CC=C(C=C2)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


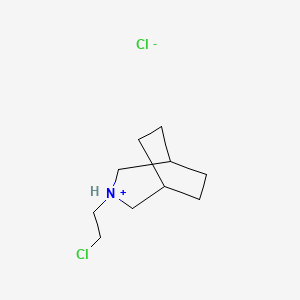





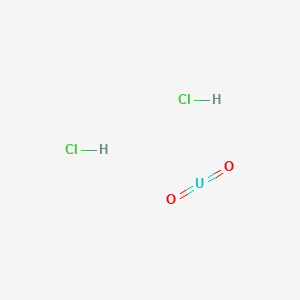
![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)

![[5-(Bromomethyl)pyrazin-2-yl]carbamic acid](/img/structure/B13741016.png)
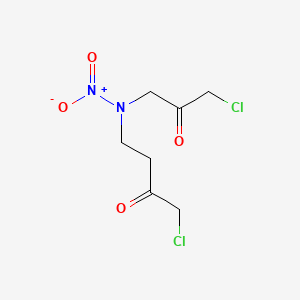
![6-Amino-1-(3-chlorophenyl)-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13741025.png)
